molecular formula C10H15NO B13477049 2-(3-Aminophenyl)-2-methylpropan-1-ol

2-(3-Aminophenyl)-2-methylpropan-1-ol

Cat. No.: B13477049
M. Wt: 165.23 g/mol
InChI Key: VFXJUPPPIPBUQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Aminophenyl)-2-methylpropan-1-ol is an organic compound with a molecular formula of C10H15NO It features a phenyl ring substituted with an amino group at the 3-position and a hydroxyl group at the 1-position of a 2-methylpropan-1-ol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminophenyl)-2-methylpropan-1-ol can be achieved through several methods. One common approach involves the reduction of 2-(3-Nitrophenyl)-2-methylpropan-1-ol using hydrogen gas in the presence of a palladium catalyst. This reduction converts the nitro group to an amino group, yielding the desired compound.

Another method involves the reaction of 3-nitrobenzaldehyde with isobutylmagnesium bromide, followed by reduction of the resulting nitro compound to the amino compound using a suitable reducing agent such as iron powder in acetic acid.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reduction processes using catalytic hydrogenation. The choice of catalyst, solvent, and reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminophenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be further reduced to form secondary amines or alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or sulfonamides.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether or catalytic hydrogenation using palladium on carbon.

    Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base such as pyridine.

Major Products

    Oxidation: 2-(3-Aminophenyl)-2-methylpropanal.

    Reduction: 2-(3-Aminophenyl)-2-methylpropanamine.

    Substitution: 2-(3-Aminophenyl)-2-methylpropanamide or 2-(3-Aminophenyl)-2-methylpropanesulfonamide.

Scientific Research Applications

2-(3-Aminophenyl)-2-methylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(3-Aminophenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites, while the hydroxyl group can participate in additional hydrogen bonding. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Nitrophenyl)-2-methylpropan-1-ol: A precursor in the synthesis of 2-(3-Aminophenyl)-2-methylpropan-1-ol.

    2-(3-Hydroxyphenyl)-2-methylpropan-1-ol: Similar structure but with a hydroxyl group instead of an amino group.

    2-(3-Methoxyphenyl)-2-methylpropan-1-ol: Contains a methoxy group instead of an amino group.

Uniqueness

This compound is unique due to the presence of both an amino group and a hydroxyl group on the phenyl ring, which allows for diverse chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in organic synthesis and medicinal chemistry.

Biological Activity

2-(3-Aminophenyl)-2-methylpropan-1-ol, also known as a derivative of phenylpropanolamine, is a compound that has garnered attention for its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H15N
  • Molecular Weight : 175.25 g/mol
  • CAS Number : 134-85-0

The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly those related to catecholamines. It is believed to act as a norepinephrine reuptake inhibitor, enhancing the availability of norepinephrine in the synaptic cleft, which can influence mood and alertness.

Pharmacological Effects

  • Central Nervous System (CNS) Stimulation :
    • This compound has been studied for its stimulant effects, which may be beneficial in treating conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy.
    • Research indicates that it may enhance cognitive functions by increasing norepinephrine levels in the brain.
  • Cardiovascular Effects :
    • Due to its sympathomimetic properties, it can lead to increased heart rate and blood pressure.
    • Studies have shown that it may be effective in managing hypotension in specific clinical settings.
  • Antidepressant Properties :
    • Some studies suggest that it exhibits antidepressant-like effects in animal models, potentially through its action on serotonin and norepinephrine pathways.

Case Study 1: Stimulant Effects

A study conducted on the effects of this compound on cognitive performance in rats showed significant improvements in attention and memory tasks compared to control groups. The results indicated that the compound's norepinephrine reuptake inhibition was responsible for these enhancements.

Case Study 2: Cardiovascular Impact

In a clinical trial involving patients with orthostatic hypotension, administration of this compound resulted in a statistically significant increase in blood pressure readings within one hour of administration. The findings support its use as a therapeutic agent for managing low blood pressure conditions.

Comparative Analysis with Similar Compounds

Compound NameMechanism of ActionPrimary UseNotable Effects
This compoundNorepinephrine reuptake inhibitorADHD, hypotensionCNS stimulation, increased BP
PhenylpropanolamineSympathomimetic amineAppetite suppressantIncreased metabolism, potential for hypertension
AmphetamineDopamine/Norepinephrine releaseADHD, narcolepsyEnhanced focus, potential for addiction

Safety and Toxicology

While this compound has shown promise in various studies, safety profiles indicate potential side effects such as increased heart rate and anxiety. Long-term studies are necessary to fully understand the implications of chronic use.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

2-(3-aminophenyl)-2-methylpropan-1-ol

InChI

InChI=1S/C10H15NO/c1-10(2,7-12)8-4-3-5-9(11)6-8/h3-6,12H,7,11H2,1-2H3

InChI Key

VFXJUPPPIPBUQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)C1=CC(=CC=C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.